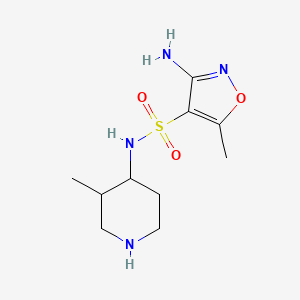![molecular formula C18H29NO2 B6976868 4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol](/img/structure/B6976868.png)
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopentyl group, a phenyl group, and an amino alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of 1-methoxycyclopentane through the methoxylation of cyclopentane.
Amination: The cyclopentyl intermediate is then subjected to amination using ethylamine to form 1-(1-methoxycyclopentyl)ethylamine.
Coupling with Phenylbutanol: The final step involves the coupling of 1-(1-methoxycyclopentyl)ethylamine with 3-phenylbutan-1-ol under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学的研究の応用
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-2-ol: Similar structure with a different position of the hydroxyl group.
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
4-[1-(1-Methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-[1-(1-methoxycyclopentyl)ethylamino]-3-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(18(21-2)11-6-7-12-18)19-14-17(10-13-20)16-8-4-3-5-9-16/h3-5,8-9,15,17,19-20H,6-7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCIZTNQKBXRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)OC)NCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-Chloro-1-adamantyl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one](/img/structure/B6976805.png)
![N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B6976813.png)
![4-[2-[(3-Bromophenyl)methyl]piperidine-1-carbonyl]-2-methylcyclohexan-1-one](/img/structure/B6976816.png)
![3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol](/img/structure/B6976830.png)
![N-[1-(4-methoxyoxan-4-yl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6976852.png)
![1-(1-methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6976857.png)
![1-(1-methoxycyclohexyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6976865.png)
![4-[[[1-(2-fluoro-4-methoxyphenyl)-2-methylpropyl]amino]methyl]-N,N-dimethyloxan-4-amine](/img/structure/B6976874.png)
![1-(2-fluoro-4-methoxyphenyl)-2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine](/img/structure/B6976882.png)
![N-[3-[1-(3-chloropyridin-4-yl)ethylamino]propyl]thiophene-2-carboxamide](/img/structure/B6976889.png)
![1-[1-(1-Methoxycyclopentyl)ethylamino]-2-thiophen-3-ylpropan-2-ol](/img/structure/B6976894.png)
![N-[3-[1-(1-methoxycyclopentyl)ethylamino]propyl]thiophene-2-carboxamide](/img/structure/B6976897.png)
![1-[3-[[(4-Bromo-1,3-thiazol-2-yl)-cyclopropylmethyl]amino]propyl]cyclobutan-1-ol](/img/structure/B6976904.png)
